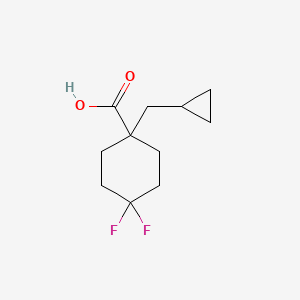

1-(环丙基甲基)-4,4-二氟环己烷-1-羧酸

描述

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strain in the three-membered ring. For example, 1-(aminomethyl)cyclopropanecarboxylic acid is synthesized from cyanoacetate and dibromoethane, indicating that halogenated precursors and nucleophilic substitution reactions may be involved in the synthesis of cyclopropane-containing compounds . This suggests that similar methods could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

Cyclopropane rings are known for their unique geometry and electronic properties due to the ring strain and bent bonds. The papers discuss the molecular geometries of various cyclopropane derivatives, such as the formation of eight-membered hydrogen-bonded rings in β-oligopeptides consisting of 1-(aminomethyl)cyclopropanecarboxylic acid . This information implies that 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid may also exhibit unique structural features due to the presence of the cyclopropane ring.

Chemical Reactions Analysis

Cyclopropane-containing compounds can participate in various chemical reactions, often due to the reactivity of the strained ring. For instance, cyclopropane-1,1-dicarboxylic acid (CDA) and its analogs have been shown to inhibit the enzyme 1-aminocyclopropane-1-carboxylic acid oxidase in apple, which is involved in ethylene production . This indicates that cyclopropane derivatives can interact with biological molecules and may have potential as enzyme inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by their substituents. For example, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests show different host-guest stoichiometries and hydrogen bonding patterns . This suggests that the physical properties such as solubility and crystallinity of 1-(Cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid could be significantly affected by its cyclopropane and difluorocyclohexane moieties.

科学研究应用

乙烯在植物中的前体作用

- 小麦叶片中的乙烯产生:1-氨基环丙烷-1-羧酸是 1-(环丙基甲基)-4,4-二氟环己烷-1-羧酸的结构类似物,已证明是小麦叶片中乙烯的前体,转化为一种被识别为 1-(丙二酰胺基)环丙烷-1-羧酸的代谢物 (Hoffman, Yang, & McKeon, 1982)。

生物活性与合成

- 多样化的生物活性:具有环丙烷部分的化合物,如 1-氨基环丙烷-1-羧酸及其类似物,表现出一系列生物活性,包括抗真菌、抗菌、抗病毒和抗肿瘤特性。这些化合物是从植物和微生物中分离出来的,并且已经研究了它们的总合成和生物效应 (Coleman & Hudson, 2016)。

化学性质与合成

- 科赫-哈夫羧化研究:研究了涉及 1-烷基环己烷甲醇和 1-(1-烷基环己烷)乙醇的科赫-哈夫羧化过程,深入了解了类似环丙烷基化合物的化学行为 (Peters & Bekkum, 2010)。

作为生长调节剂的作用

- 乙烯非依赖性信号传导作用:研究表明,结构上类似于 1-(环丙基甲基)-4,4-二氟环己烷-1-羧酸的 1-氨基环丙烷 1-羧酸 (ACC) 在植物生长和发育中除了作为乙烯前体之外还具有作用。这包括参与细胞壁信号传导和病原菌毒力 (Polko & Kieber, 2019)。

作用机制

Target of Action

Cyclopropane-containing compounds are known to interact with a variety of biological targets, depending on their specific structures and functional groups .

Mode of Action

It’s known that cyclopropane rings, such as the one present in this compound, can undergo reactions with carbenes . Carbenes are highly reactive species that can insert into C-H bonds, leading to the formation of cyclopropane rings . This reaction is stereospecific, meaning it retains the stereochemistry of the double bond .

Biochemical Pathways

For instance, cyclopropane fatty acids are produced by a small number of plants, primarily in the order Malvidae . The unique strained ring cyclopropyl structure is easily opened by hydrogenation; the resulting methyl branched-chain fatty acids possess a beneficial balance of chemical and physical properties characteristic of unsaturated fatty acids while retaining oxidative stabilities similar to saturated fatty acids .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its molecular structure, and the presence of functional groups such as carboxylic acids can affect its absorption and distribution .

Result of Action

The presence of the cyclopropane ring and carboxylic acid functional group suggests that it may participate in a variety of chemical reactions and potentially interact with various cellular targets .

属性

IUPAC Name |

1-(cyclopropylmethyl)-4,4-difluorocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2O2/c12-11(13)5-3-10(4-6-11,9(14)15)7-8-1-2-8/h8H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWUJRHBDJGUTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2(CCC(CC2)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301176431 | |

| Record name | Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1389315-09-6 | |

| Record name | Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389315-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 1-(cyclopropylmethyl)-4,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301176431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

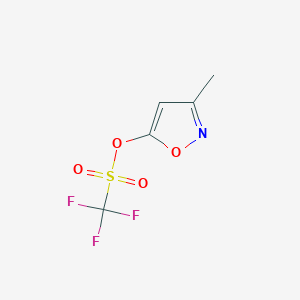

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)

![tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate](/img/structure/B3027716.png)

![1-[4-(5-Amino-3-phenyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027719.png)

![3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027721.png)

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027723.png)

![3-tert-Butyl-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027724.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027725.png)

![3-(Oxan-4-yl)-5H,6H,7H,8H-[1,2,4]triazolo-[4,3-a]pyrimidine](/img/structure/B3027726.png)

![1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3027727.png)

![3-Cyclopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027728.png)

![3-Cyclobutyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3027729.png)

![tert-Butyl N-[1-(pyridin-2-yl)piperidin-4-yl]-methylcarbamate](/img/structure/B3027730.png)